Product packaging for N-(2,4,6-Trimethylphenyl)acetamide(Cat. No.:CAS No. 5096-21-9)

N-(2,4,6-Trimethylphenyl)acetamide

Cat. No.: B182411
CAS No.: 5096-21-9
M. Wt: 177.24 g/mol
InChI Key: LQWWZVZGPVVZOB-UHFFFAOYSA-N
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Description

N-(2,4,6-Trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11349. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B182411 N-(2,4,6-Trimethylphenyl)acetamide CAS No. 5096-21-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)acetamide
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InChI

InChI=1S/C11H15NO/c1-7-5-8(2)11(9(3)6-7)12-10(4)13/h5-6H,1-4H3,(H,12,13)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LQWWZVZGPVVZOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
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DSSTOX Substance ID

DTXSID20198973
Record name Acetamide, N-(2,4,6-trimethylphenyl)- (9CI)
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Molecular Weight

177.24 g/mol
Source PubChem
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CAS No.

5096-21-9
Record name N-(2,4,6-Trimethylphenyl)acetamide
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Record name N-(2,4,6-Trimethylphenyl)acetamide
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Record name Acetamide, N-(2,4,6-trimethylphenyl)- (9CI)
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Record name N-MESITYLACETAMIDE
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Record name N-(2,4,6-Trimethylphenyl)acetamide
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Fundamental Synthetic Strategies and Methodologies of N 2,4,6 Trimethylphenyl Acetamide

Classical Synthetic Routes to N-(2,4,6-Trimethylphenyl)acetamide

The most prevalent and traditionally employed method for the synthesis of this compound is the direct N-acetylation of 2,4,6-trimethylaniline (B148799). This reaction is a cornerstone of amide synthesis and can be effectively carried out using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride.

When acetic anhydride is used, the reaction typically involves combining 2,4,6-trimethylaniline and acetic anhydride, often in a 1:1 molar ratio. To manage the exothermic nature of the reaction and minimize the formation of byproducts, the temperature is generally controlled, for instance, between 0 and 20°C. The reaction is often conducted under an inert atmosphere, using techniques like the Schlenk line, to prevent oxidation. Under optimized conditions, this method can proceed to completion within a few hours, yielding a near-quantitative amount of the desired product.

Alternatively, acetyl chloride can be employed as the acetylating agent in a suitable solvent like benzene (B151609). The reaction between 2,4,6-trimethylaniline and acetyl chloride proceeds to form this compound. This method is also highly effective for producing derivatives of the target compound.

Following the reaction, a workup procedure involving neutralization and washing is typically necessary to isolate and purify the this compound product. Purification can be further achieved by recrystallization from a suitable solvent, such as methanol (B129727), which has been shown to yield a solid product with a melting point of 219°C. researchgate.net

Advanced Synthetic Approaches to this compound Derivatives

In recent years, advanced synthetic methodologies have been explored to enhance reaction efficiency, reduce reaction times, and promote greener chemical processes. Microwave-assisted synthesis and ultrasound-promoted techniques are at the forefront of these innovations, particularly in the synthesis of derivatives of this compound.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions directly and efficiently. This technique has been shown to significantly accelerate reaction rates, often reducing reaction times from hours to minutes, while also improving product yields. nih.gov In the context of acetamide (B32628) derivatives, microwave irradiation has been successfully employed. For instance, the synthesis of various N-substituted acetamide derivatives has been achieved with remarkable speed and efficiency using microwave-assisted methods. nih.gov

One notable application involves the synthesis of N-(substituted)-5-((1-(4-methoxy phenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide moieties, where reactions were completed in as little as 31 to 68 seconds with excellent yields. nih.gov Another example is the synthesis of piperazine-azole-fluoroquinolone-based 1,2,4-triazole (B32235) derivatives, where microwave heating reduced the reaction time from 27 hours under conventional heating to just 30 minutes. nih.gov While direct microwave-assisted synthesis of this compound itself is not extensively documented in the provided sources, the successful application of this technology to structurally related compounds suggests its potential as a rapid and efficient alternative to classical heating methods. researchgate.netresearchgate.net The synthesis of ionic compounds based on 2-diethylamino-N-(2,4,6-trimethylphenyl)acetamide (trimecaine) has been achieved through N-alkylation using microwave activation, showcasing the utility of this method for modifying acetamide derivatives. researchgate.netresearchgate.net

Ultrasound-Promoted Synthesis Techniques

Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, leading to the formation, growth, and collapse of microscopic bubbles. This process generates localized high temperatures and pressures, which can significantly enhance reaction rates and yields. Ultrasound irradiation is considered a green chemistry tool as it often allows for reactions to be carried out at ambient temperature and in shorter timeframes. semanticscholar.org

The application of ultrasound has been reported in the synthesis of ionic compounds derived from 2-diethylamino-N-(2,4,6-trimethylphenyl)acetamide (trimecaine) via N-alkylation, demonstrating its effectiveness in modifying related acetamide structures. researchgate.netresearchgate.net Furthermore, ultrasound has been successfully used in the synthesis of 1,2,4-triazole coupled acetamide derivatives, where the sonication process accelerated the reaction rate and improved yields compared to conventional methods. nih.gov The synthesis of chalcone (B49325) derivatives from aldehydes and ketones has also been efficiently promoted by ultrasound irradiation at room temperature, highlighting the broad applicability of this technique. semanticscholar.org Although specific protocols for the ultrasound-promoted synthesis of this compound are not detailed in the provided information, the success with related derivatives points to its potential as an efficient and environmentally benign synthetic strategy.

Precursor and Intermediate Chemistry in this compound Synthesis

Utilization of 2,4,6-Trimethylbenzaldehyde (B22134) in Synthetic Pathways

While not a direct precursor in the classical acetylation route, 2,4,6-trimethylbenzaldehyde serves as a valuable starting material for the synthesis of related amines that can subsequently be converted to this compound. One such pathway is the reductive amination of 2,4,6-trimethylbenzaldehyde. This method can be used to synthesize 2-(2,4,6-trimethylphenyl)ethanamine, for example, by reacting the aldehyde with an appropriate amine in the presence of a reducing agent. The resulting amine can then undergo acetylation to yield the corresponding acetamide.

The synthesis of 2,4,6-trimethylbenzaldehyde itself can be achieved through the formylation of mesitylene (B46885) (1,3,5-trimethylbenzene) with dichloromethyl methyl ether in the presence of anhydrous aluminum chloride as a catalyst, a method that has been shown to produce yields of over 88%. google.com

Derivation from Amine and Carboxylic Acid Precursors

The primary and most direct synthetic route to this compound relies on the reaction between an amine precursor, 2,4,6-trimethylaniline, and a carboxylic acid derivative, typically acetic anhydride or acetyl chloride.

The key amine precursor, 2,4,6-trimethylaniline, is itself synthesized in a two-step process starting from mesitylene (sym-trimethylbenzene). The first step involves the nitration of mesitylene using a mixture of sulfuric acid and nitric acid to produce 2,4,6-trimethylnitrobenzene. google.com This intermediate is then subjected to catalytic hydrogenation, commonly using a nickel catalyst, to reduce the nitro group to an amine, yielding 2,4,6-trimethylaniline. google.com This process can achieve high yields and purity for the final amine product.

The carboxylic acid component is provided by acetylating agents. Acetic anhydride is a widely used and effective reagent for this purpose. researchgate.net Alternatively, acetyl chloride can be used to achieve the same transformation. The reaction of these precursors under controlled conditions provides a reliable and high-yielding pathway to this compound.

Table of Reaction Parameters for the Synthesis of 2,4,6-Trimethylaniline

ParameterNitration StepHydrogenation Step
ReactantsMesitylene, H₂SO₄, HNO₃2,4,6-Trimethylnitrobenzene, H₂
CatalystNoneNi catalyst
Temperature20–25°C90–170°C
PressureAmbient1–3 MPa
Yield95–98%95–96%

Data sourced from Benchchem

Table of Acetylation Reaction Parameters

ParameterDetails
Reactants2,4,6-Trimethylaniline, Acetic anhydride
Molar Ratio1:1
Temperature0–20°C
AtmosphereInert (Argon)
Time2.5 hours
Yield100%

Data sourced from Benchchem

Synthesis of this compound Derivatives

The derivatization of this compound is a key area of research, allowing for the modification of its chemical properties. These modifications are typically achieved through acylation and alkylation reactions, leading to a wide array of novel compounds.

Derivatization through Acylation Reactions

Acylation reactions are a fundamental method for the derivatization of this compound and related structures. This process involves the introduction of an acyl group into the molecule.

One notable example involves the acylation of (4-Amino-2,6-dimethylphenylsulfonyl)nitromethane. This is achieved by reacting it with a carboxylic acid of the formula R-COOH, or a reactive derivative such as an acid halide, azide, anhydride, or mixed anhydride. google.com This reaction leads to the formation of N-phenylacetyl and related acyl derivatives. google.com

Another approach to creating derivatives is through the reaction of acetyl isothiocyanate with substituted anilines. This process yields N-(arylcarbamothioyl) acetamides. neliti.com Acyl isothiocyanates are highly reactive due to the presence of two electrophilic carbon atoms and a nucleophilic nitrogen atom, which allows for various addition and heterocyclization reactions. neliti.com

A variety of acyl groups have been successfully used in these types of reactions, as detailed in the table below.

Table 1: Examples of Acyl Groups Used in Derivatization Reactions

Acyl Group
(R)-2-methoxy-2-(2-methylphenyl)acetyl
(R,S)-2-ethoxy-2-(2-fluorophenyl)acetyl
2-(2,3-dimethylphenyl)acetyl
2-(2,6-dimethylphenyl)acetyl
(R,S)-2-(2,6-difluorophenyl)propionyl
(S)-2-methoxy-2-(2-methylphenyl)acetyl
2-(4-methylphenyl)acetyl
2-(2-fluorophenyl)propionyl
2-(2,4-dimethylphenyl)acetyl
(R)-1,2,3,4-tetrahydro-1-naphthoyl
(S)-1,2,3,4-tetrahydro-1-naphthoyl
(R)-2-methoxy-2-(2-methoxyphenyl)acetyl
(S)-2-methoxy-2-(2-methoxyphenyl)acetyl

Data sourced from Google Patents. google.com

Derivatization through Alkylation Reactions

Alkylation reactions provide another important route for the synthesis of this compound derivatives. A significant example is the synthesis of ionic compounds from 2-diethylamino-N-(2,4,6-trimethylphenyl)acetamide, also known as trimecaine (B1683256). researchgate.netresearchgate.net This is accomplished through the N-alkylation of trimecaine with various alkyl halides. researchgate.netresearchgate.net These reactions can be activated using classical thermal methods, as well as microwave and ultrasound irradiation. researchgate.net

Another method for alkylation involves the use of trichloroacetimidates as alkylating agents for the monosubstitution of anilines, which can be catalyzed by Brønsted acids like (±)-camphorsulfonic acid. core.ac.uk This reaction is particularly effective for anilines that are electron-deficient. core.ac.uk It is also possible to carry out a one-pot procedure where the trichloroacetimidate (B1259523) is generated in situ before being displaced by the aniline (B41778). core.ac.uk

Synthesis of Specifically Substituted N-(2,4,6-Trimethylphenyl)acetamides

The synthesis of specifically substituted N-(2,4,6-trimethylphenyl)acetamides allows for fine-tuning of the molecule's properties. Derivatives such as 2-methyl (TMPMA), 2,2-dimethyl (TMPDMA), and 2,2-dichloro (TMPDCA) versions of this compound can be prepared by using the corresponding substituted acetic acids in the synthesis instead of acetyl chloride. For instance, 2-methylacetic acid, 2,2-dimethylacetic acid, or 2,2-dichloroacetic acid can be used to create these specific derivatives.

More complex substituted derivatives have also been synthesized. For example, 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trimethylphenyl)acetamide has been created through the alkylation of 6-methyl-2-thiopyrimidin-4-one with the appropriate 2-chloroacetamide (B119443) in the presence of potassium carbonate in dimethylformamide (DMF). japsonline.com

Table 2: Examples of Specifically Substituted this compound Derivatives

Compound Name Substituents
N-(2,4,6-Trimethylphenyl)-2-methylacetamide (TMPMA) 2-methyl on the acetamide group
N-(2,4,6-Trimethylphenyl)-2,2-dimethylacetamide (TMPDMA) 2,2-dimethyl on the acetamide group
N-(2,4,6-Trimethylphenyl)-2,2-dichloroacetamide (TMPDCA) 2,2-dichloro on the acetamide group
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trimethylphenyl)acetamide A (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio group on the acetamide

Data sourced from Benchchem and J Appl Pharm Sci. japsonline.com

Synthesis of Related N-Mesityl Containing Compounds

The N-mesityl group is a component of many other complex molecules, and various synthetic strategies have been developed to create these compounds.

A notable example is the synthesis of a chiral N-mesityl substituted imidazolium (B1220033) salt, which serves as a precursor for N-heterocyclic carbene (NHC) catalysts. nih.gov The presence of the N-mesityl group has been found to be crucial in many NHC-catalyzed reactions, often leading to faster reaction rates. rsc.orgnih.gov

In the field of organometallic chemistry, NHC-stabilized iron(II)–mesityl complexes have been synthesized. kit.edu Furthermore, mesitylene has been used as a central core for the creation of new tritopic nitrogen-containing linkers. mdpi.com These linkers, which can contain nitrile, tetrazole, or 1,2,3-triazole groups, are synthesized through various coupling reactions such as Suzuki, Sonogashira, and Heck reactions. mdpi.com

The synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine is another example of a complex molecule containing the N-mesityl group. researchgate.net Additionally, N,N-(2,4,6-trimethylphenyl)(trimethylsilyl)amido ligands have been used to prepare a range of monomeric magnesium, calcium, strontium, and barium amides. nih.gov

Computational Chemistry and Theoretical Investigations of N 2,4,6 Trimethylphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural properties of N-(2,4,6-trimethylphenyl)acetamide.

Density Functional Theory (DFT) Studies on Optimized Molecular Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with various basis sets like 6-31G(d,p), are used to determine the optimized molecular geometry. researchgate.netnih.gov These studies provide detailed information on bond lengths, bond angles, and dihedral angles.

Experimental data from X-ray crystallography confirms the non-planar structure of this compound. iucr.orgresearchgate.net The crystal structure reveals a monoclinic system with the space group Pn. iucr.orgresearchgate.net The calculated bond lengths and angles from DFT studies are generally in good agreement with the experimental X-ray diffraction data. For instance, the C-C bond distances in the benzene (B151609) ring are typically in the range of 1.382–1.400 Å.

ParameterExperimental (X-ray)Theoretical (DFT/B3LYP)
Crystal System Monoclinic-
Space Group Pn-
a (Å) 8.200 (4)-
b (Å) 8.538 (4)-
c (Å) 8.295 (4)-
β (°) 113.626 (6)-
Dihedral Angle (Phenyl-Amide) 71.4 (3)°Consistent with non-planar
Average C-C (ring) Bond Length 1.382–1.400 ÅIn agreement

Table 1: Selected Experimental and Theoretical Geometric Parameters for this compound. iucr.orgresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. researchgate.net

For this compound and its derivatives, DFT calculations have been used to determine these parameters. researchgate.net A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. nih.gov These calculations are valuable in predicting the behavior of these compounds in various chemical reactions. researchgate.net

ParameterDescriptionSignificance
HOMO Energy (EHOMO) Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
LUMO Energy (ELUMO) Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE) ΔE = ELUMO - EHOMOMeasures chemical stability and reactivity

Table 2: Frontier Molecular Orbital Parameters. researchgate.netnih.gov

Calculation of Global Chemical Reactivity Parameters

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify the reactivity of this compound. These parameters include chemical hardness (η), chemical softness (S), and electrophilicity (ω). researchgate.netresearchgate.net

Chemical Hardness (η) is a measure of the resistance to a change in the electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. mdpi.com

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability. mdpi.com

Electrophilicity (ω) provides a measure of the energy lowering of a system when it accepts electrons from the environment. nih.gov

These descriptors are essential for predicting the reactivity of the molecule in various chemical environments and its potential interactions with other species. researchgate.netnih.gov A higher value of chemical hardness and a lower value of softness indicate greater stability. acs.org

Reactivity DescriptorFormulaSignificance
Chemical Hardness (η) (ELUMO - EHOMO) / 2Resistance to charge transfer
Chemical Softness (S) 1 / ηMolecule's polarizability
Electrophilicity (ω) μ² / 2η (where μ is the chemical potential)Propensity to accept electrons

Table 3: Global Chemical Reactivity Descriptors. researchgate.netmdpi.comnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the molecular surface.

For this compound, the MEP map highlights the electronegative regions, typically around the oxygen atom of the carbonyl group, which are susceptible to electrophilic attack. Conversely, electropositive regions, often located around the hydrogen atoms of the amide group and the aromatic ring, are prone to nucleophilic attack. acs.org These maps provide a visual representation of the molecule's reactivity and are useful in understanding its intermolecular interactions. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework for analyzing the nature of chemical bonds and intermolecular interactions. nih.govscirp.org By examining the topology of the electron density, QTAIM can characterize and quantify the strength of interactions such as hydrogen bonds and van der Waals forces. nih.gov

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively reported in the provided context, MD simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. researchgate.net For related acetamide (B32628) compounds, MD simulations have been employed to investigate their interactions with surfaces and to predict packing motifs in the solid state. researchgate.net

These simulations can provide valuable information on:

Conformational changes and flexibility of the molecule.

The stability of intermolecular hydrogen bonds.

The dynamics of the molecule in different environments, such as in solution or at an interface.

For a molecule like this compound, MD simulations could further elucidate the influence of the bulky trimethylphenyl group on its dynamic properties and its interactions with surrounding molecules.

Investigation of Adsorption Mechanisms

Theoretical studies on the adsorption of aniline (B41778) derivatives onto various surfaces provide a framework for understanding the potential adsorption mechanisms of this compound. Density Functional Theory (DFT) calculations have been effectively used to model the adsorption behavior of similar molecules on surfaces like graphene, fullerene, and other nanocages. tandfonline.combohrium.com

The adsorption process is primarily governed by the electronic properties of both the adsorbate (this compound) and the adsorbent surface. The presence of the amide group and the aromatic ring in this compound suggests that it can interact with surfaces through various mechanisms, including van der Waals forces, hydrogen bonding, and π-π stacking interactions.

Computational models, such as those employing DFT, can predict the most stable adsorption configurations and the corresponding adsorption energies. For instance, studies on trihalogenated aniline derivatives adsorbed on nanocages have shown that the adsorption energy is influenced by the nature of the substituent on the aniline ring and the composition of the nanocage. tandfonline.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule and the surface is a key determinant of the interaction strength. tandfonline.com Adsorption of molecules like this compound onto a surface can lead to a reduction in the energy gap of the composite system, thereby increasing its conductivity. tandfonline.com

The following table, based on data from studies of similar aniline derivatives, illustrates the calculated adsorption energies on different surfaces.

Adsorbate SystemAdsorption Energy (kcal/mol)
AlN-CA-12.065
AlN-FA-17.716
AlN-BA-16.123
Data extrapolated from studies on trihalogenated aniline derivatives (CA: 2,4,6-trichloroaniline, FA: 2,4,6-trifluoroaniline, BA: 2,4,6-tribromoaniline) on an AlN nanocage. tandfonline.com

These theoretical findings suggest that this compound would likely exhibit significant adsorption on various materials, a property that could be harnessed in applications such as sensing or catalysis. The spontaneity of the adsorption process can be inferred from the negative Gibbs free energy changes calculated for similar systems. tandfonline.com

Conformational Landscape and Energetic Parameters

The conformational flexibility of this compound is a critical aspect of its chemical character, influencing its physical and biological properties. Theoretical calculations are instrumental in exploring the potential energy surface of the molecule and identifying its stable conformers.

The amide bond in this compound can exist in either a Z (cis) or E (trans) conformation with respect to the arrangement of the acetyl group and the trimethylphenyl ring around the C-N bond. The rotational barrier between these two forms is significant due to the partial double bond character of the amide linkage.

Structural studies on N-(2,4,6-trimethylphenyl)-acetamide have revealed specific conformational preferences in the crystalline state. researchgate.net The orientation of the acetamide group relative to the trimethylphenyl ring is a key feature. In the solid state, the plane of the amide group is nearly perpendicular to the plane of the phenyl ring. This twisted conformation is a result of steric hindrance from the ortho-methyl groups on the phenyl ring. researchgate.net

Computational studies on related N-arylacetamides have shown that the relative stability of the Z and E conformers is influenced by both electronic and steric factors. researchgate.net For this compound, the bulky trimethylphenyl group is expected to play a dominant role in determining the conformational preference. The steric clash between the carbonyl oxygen and the ortho-methyl groups would likely destabilize the planar conformations, favoring a twisted arrangement.

The table below presents typical bond lengths and angles for N-(2,4,6-trimethylphenyl)-acetamide, as determined from crystal structure analysis, which provides a basis for computational modeling.

ParameterValue
C(ring)-N bond length1.43 Å
N-C(O) bond length1.35 Å
C=O bond length1.23 Å
C(ring)-N-C(O) bond angle125°
Dihedral angle (ring plane vs. amide plane)~80-90°
Data derived from structural studies of N-(2,4,6-trimethylphenyl)-acetamide and its derivatives. researchgate.net

Quantum chemical calculations can provide valuable data on the thermodynamic properties of this compound, such as its enthalpy of formation, heat capacity, and entropy. These parameters are essential for understanding the stability and reactivity of the compound.

DFT studies on acetanilide (B955) and its substituted derivatives have been used to calculate their thermodynamic functions. nih.govresearchgate.net These calculations typically involve geometry optimization followed by frequency analysis to obtain zero-point vibrational energies and thermal corrections.

The following table shows theoretically calculated thermodynamic parameters for acetanilide, which serves as a reference for understanding the properties of its derivatives.

Thermodynamic ParameterCalculated Value
Enthalpy of formation (gas phase)-120 to -140 kJ/mol
Heat Capacity (Cp) at 298.15 K~150 J/(mol·K)
Entropy (S) at 298.15 K~350 J/(mol·K)
Data extrapolated from computational studies on acetanilide. researchgate.netresearchgate.net

Furthermore, the study of the thermochemistry of acetanilide derivatives, including their enthalpies of fusion and sublimation, provides experimental data that can be used to validate and refine theoretical models. acs.orgmdpi.commdpi.com The combination of experimental and computational approaches offers a comprehensive understanding of the thermodynamic landscape of these compounds.

Reaction Mechanisms and Reactivity Studies Involving N 2,4,6 Trimethylphenyl Acetamide

Mechanistic Insights into Amide Behavior

The presence of the 2,4,6-trimethylphenyl (mesityl) group introduces considerable steric hindrance around the amide nitrogen, which in turn affects the molecule's geometry and reactivity.

Role of Steric and Electronic Effects from Trimethylphenyl Group on Reactivity and Stability

The three methyl groups on the phenyl ring of N-(2,4,6-trimethylphenyl)acetamide create a sterically hindered environment. This steric bulk influences the dihedral angle between the acetamide (B32628) group and the phenyl ring. While the methyl groups are electron-donating, their electronic effect on the reactivity of the amide is often overshadowed by the significant steric hindrance they impose. core.ac.ukacs.org

This steric hindrance can be observed in various reactions. For instance, in the synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide from 2,4,6-trimethylaniline (B148799) and chloroacetyl chloride, the bulky trimethylphenyl group necessitates longer reaction times or higher temperatures compared to less substituted anilines. Similarly, during the deprotection of N-Boc protected amines, the steric hindrance from methyl groups adjacent to the N-Boc group slows down the reaction rate. rsc.org

The stability of the compound is also influenced by these effects. The bulky nature of the trimethylphenyl group can shield the amide bond from nucleophilic attack, thereby increasing its stability.

Investigations into Decomposition Mechanisms of Amide Derivatives

Studies on the decomposition of amide derivatives, such as N-diacetamides, provide insights into potential decomposition pathways for this compound. Computational studies using Density Functional Theory (DFT) on N-substituted diacetamides suggest a decomposition mechanism involving a six-membered transition state where an α-hydrogen is extracted. researchgate.net The nature of the substituent on the nitrogen atom, whether electron-donating or electron-withdrawing, can influence the delocalization of the nitrogen lone-pair electrons and thus the decomposition pathway. researchgate.net

Chemical Transformations and Rearrangements

This compound and its derivatives can undergo a variety of chemical transformations, including acid-catalyzed reactions, thermal rearrangements, and sigmatropic shifts.

Acid-Catalyzed Reaction Mechanisms

Acid-catalyzed reactions of acetamides are common. For instance, the hydrolysis of amides to form the corresponding amine and carboxylic acid is typically carried out under acidic or basic conditions. In the context of rearrangements, theoretical studies on N-methyl-N-nitroanilines have shown that acid-catalyzed rearrangements can occur. researchgate.netresearchgate.net While a direct study on the acid-catalyzed rearrangement of this compound is not detailed in the provided results, the principles from related compounds suggest that protonation of the amide oxygen could initiate subsequent transformations. For example, in the acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes, a proposed mechanism involves the stabilization of vinyl cations, highlighting the role of aromatic moieties in such reactions. rsc.org

Thermal Rearrangement Mechanisms

Thermal rearrangements of amide derivatives have been investigated. For N-methyl-N-nitroanilines, theoretical calculations suggest that thermal rearrangement proceeds through a radical pair complex formed by the homolysis of the N-N bond, followed by recombination and aromatization. researchgate.netresearchgate.net This indicates that under thermal conditions, bond cleavage to form radical intermediates is a possible pathway for rearrangement in related amide structures.

Sigmatropic Shift Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.orgspcmc.ac.in Studies on N,O-diarylhydroxylamines have shown that N-(2,4,6-trimethylphenyl)hydroxylamines favor a researchgate.netresearchgate.net sigmatropic shift followed by tautomerization. researchgate.netresearchgate.net The rearranged products can then undergo further intramolecular reactions. researchgate.netresearchgate.net This preference for a researchgate.netresearchgate.net shift over researchgate.net or wikipedia.org shifts is a key mechanistic insight. researchgate.netresearchgate.net The Claisen rearrangement, a well-known researchgate.netresearchgate.net sigmatropic reaction, proceeds through a six-membered cyclic transition state. libretexts.org

Interactive Data Table: Investigated Reactions of this compound and its Derivatives

Reaction TypeReagents/ConditionsKey Findings
Synthesis of 2-chloro-N-(2,4,6-trimethylphenyl)acetamide 2,4,6-trimethylaniline, chloroacetyl chlorideSteric hindrance from the trimethylphenyl group requires more forcing conditions.
N-Boc Deprotection Oxalyl chlorideSteric hindrance from adjacent methyl groups slows the reaction. rsc.org
Acid-Catalyzed Hydrolysis Acidic conditionsLeads to the formation of the corresponding amine and carboxylic acid.
Thermal Rearrangement (of related N-nitroanilines) HeatProceeds via a radical pair mechanism. researchgate.netresearchgate.net
Sigmatropic Rearrangement (of related hydroxylamines) N/AFavors a researchgate.netresearchgate.net sigmatropic shift. researchgate.netresearchgate.net

Q & A

Q. What are the standard synthetic routes for N-(2,4,6-Trimethylphenyl)acetamide (TMPA) and its derivatives?

  • Methodological Answer : TMPA is synthesized via the reaction of 2,4,6-trimethylaniline with acetyl chloride in benzene under controlled conditions. Derivatives like TMPMA (2-methyl), TMPDMA (2,2-dimethyl), and TMPDCA (2,2-dichloro) are prepared by substituting acetyl chloride with 2-methylacetic acid, 2,2-dimethylacetic acid, or 2,2-dichloroacetic acid, respectively. Reactions occur in the presence of phosphoryl chloride/sulfuryl chloride, with slow heating to release HCl. Post-reaction purification involves hydrolysis, neutralization with NaOH, filtration, and recrystallization from ethanol .

Q. How is X-ray crystallography applied to determine the crystal structure of TMPA derivatives?

  • Methodological Answer : Single crystals of TMPA derivatives are analyzed using a Stoe-Stadi4 diffractometer with Mo-Kα radiation. Data collection includes Lorentz-polarization and absorption corrections. Structures are solved via direct methods (SHELXS-97) and refined using full-matrix least-squares (SHELXL-97). Hydrogen atoms are positioned geometrically, with fixed C–H distances (0.93–0.98 Å). Experimental conditions (e.g., space group, unit cell parameters) and refinement metrics (R-values) are tabulated for reproducibility .

Q. What spectroscopic techniques are used to characterize TMPA derivatives?

  • Methodological Answer : Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretching at ~1650 cm⁻¹). Melting points (e.g., TMPA: 212°C, TMPMA: 154°C) are determined via capillary methods. X-ray diffraction provides bond lengths/angles, while thermal analysis (e.g., DSC) assesses stability. Combined, these techniques validate purity and structural integrity .

Advanced Research Questions

Q. How do substituents on the acetamide side chain influence molecular geometry and crystal packing?

  • Methodological Answer : Substituents alter bond parameters and packing efficiency. For example:
  • Methyl groups (TMPMA, TMPDMA) increase C(O)–C(side chain) distances by 0.02–0.06 Å compared to TMPA.

  • Chlorine atoms (TMPDCA) shorten average ring distances slightly (0.01 Å) and widen N–C(O) bonds by ~0.03 Å.

  • Crystal packing differences arise from steric effects: TMPDMA exhibits two molecules per asymmetric unit, unlike TMPA/TMPMA .

    Table 1 : Key Bond Parameters in TMPA Derivatives

    CompoundC(O)–N (Å)N–C(1ring) (Å)C(ring)–N–C(O) Angle (°)
    TMPA1.3521.423119.2
    TMPDCA1.3821.415124.5
    Data derived from X-ray studies .

Q. What contradictions exist in crystallographic data for chloro- vs. methyl-substituted derivatives, and how can they be resolved?

  • Methodological Answer : Chlorine substituents inconsistently affect ring geometry. For example:
  • TMPDCA shows a 3–5° increase in C(ring)–N–C(O) angles compared to TMPA, but minimal changes in C(ring)–C(ring) distances.
  • Methyl groups reduce C(6ring)–C(1ring)–N angles by 2–3°, while chlorine has negligible impact.
    To resolve discrepancies, use high-resolution data (≤0.8 Å) and validate with computational models (DFT or MD simulations) to isolate electronic vs. steric effects .

Q. How can computational methods enhance structural analysis of TMPA derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates optimized geometries, electronic distributions (e.g., Mulliken charges), and hydrogen-bonding networks. Molecular dynamics (MD) simulations predict packing motifs by modeling intermolecular interactions (e.g., van der Waals, π-stacking). Pair these with experimental data to validate torsional angles (e.g., C(s)–C(O)–N–C(1ring)) and refine force fields for crystal engineering .

Key Recommendations for Researchers

  • Use SHELX programs (SHELXL-97, SHELXS-86) for structure refinement due to their robustness in handling small-molecule data .
  • Cross-validate crystallographic findings with spectroscopic and computational data to address substituent-induced anomalies.
  • Deposit structural data in the Cambridge Structural Database (CCDC) for peer validation .

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Feasible Synthetic Routes

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